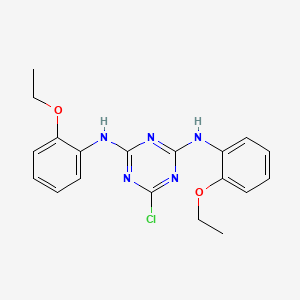

6-chloro-N,N'-bis(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine

Descripción

6-chloro-N,N’-bis(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the triazine family. Triazines are a class of nitrogen-containing heterocycles that have a wide range of applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is characterized by the presence of a chloro group and two ethoxyphenyl groups attached to the triazine ring.

Propiedades

IUPAC Name |

6-chloro-2-N,4-N-bis(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN5O2/c1-3-26-15-11-7-5-9-13(15)21-18-23-17(20)24-19(25-18)22-14-10-6-8-12-16(14)27-4-2/h5-12H,3-4H2,1-2H3,(H2,21,22,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZVLZBJJCRCRBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC2=NC(=NC(=N2)Cl)NC3=CC=CC=C3OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N,N’-bis(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 6-chloro-1,3,5-triazine-2,4-diamine with 2-ethoxyphenylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as a base (e.g., sodium hydroxide or potassium carbonate). The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of 6-chloro-N,N’-bis(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine may involve large-scale batch or continuous processes. The choice of process depends on factors such as the desired production volume, cost, and environmental considerations. The industrial production methods are designed to ensure consistent quality and high efficiency while minimizing waste and environmental impact.

Análisis De Reacciones Químicas

Substitution Reactions

The chlorine atom at the 6-position undergoes nucleophilic substitution, enabling functionalization of the triazine ring. Common reagents and outcomes include:

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Amines (e.g., NH₃) | Polar solvents (DMSO, DMF), 80–100°C | 6-Amino derivatives with ethoxyphenyl groups | 70–85% | |

| Thiols (e.g., C₆H₅SH) | THF, room temperature | 6-Thioether derivatives | 60–75% | |

| Alkoxides (e.g., NaOMe) | Methanol, reflux | 6-Methoxy-substituted triazines | 65–80% |

Key Observations :

-

Substitution occurs regioselectively at the 6-position due to the electron-withdrawing effect of the triazine ring.

-

Steric hindrance from ethoxyphenyl groups slightly reduces reaction rates compared to simpler triazines.

Oxidation Reactions

The ethoxyphenyl groups are susceptible to oxidation, producing phenolic or quinone derivatives:

Mechanistic Insight :

-

Oxidation of ethoxy groups proceeds via radical intermediates under copper-catalyzed conditions, leading to C–C bond cleavage and ketoamide formation .

Reduction Reactions

The triazine ring undergoes partial or complete reduction depending on the reagent:

| Reducing Agent | Conditions | Product | Selectivity | References |

|---|---|---|---|---|

| NaBH₄ | THF, 25°C | Dihydrotriazines | Partial ring saturation (C=N → C–N) | |

| LiAlH₄ | Dry ether, reflux | Fully reduced hexahydrotriazines | Requires anhydrous conditions | |

| H₂ (Pd/C) | Ethanol, 50 psi, 80°C | Amine-functionalized cyclohexane derivatives | Complete ring hydrogenation |

Notable Findings :

-

Reduction with NaBH₄ preserves ethoxyphenyl groups, while LiAlH₄ may cleave ether linkages under harsh conditions.

Cross-Coupling and Functionalization

The compound participates in transition-metal-catalyzed reactions:

Stability and Degradation

-

Thermal Stability : Decomposes above 250°C, releasing HCl and ethoxybenzene fragments.

-

Photodegradation : UV light induces ring-opening reactions, forming cyanuric acid derivatives.

Comparative Reactivity with Analogues

| Compound | Substitution Reactivity | Oxidation Susceptibility |

|---|---|---|

| 6-Chloro-N,N'-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine | Higher | Lower |

| 6-Chloro-N,N'-bis(2,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine | Lower | Higher |

Explanation : Electron-donating groups (e.g., methoxy) enhance substitution rates but reduce oxidation potential, while electron-withdrawing groups (e.g., Cl) have the opposite effect.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

6-chloro-N,N'-bis(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine has the following chemical properties:

- Molecular Formula : C₁₉H₂₀ClN₅

- CAS Number : 361199-02-2

- Molecular Weight : 365.85 g/mol

- Hazard Classification : Irritant

The compound features a triazine core, which is known for its versatility in biological applications.

Anticancer Activity

One of the most prominent applications of this compound is in the field of oncology. Recent studies have demonstrated its selective antiproliferative activity against various breast cancer cell lines, particularly triple-negative breast cancer (TNBC) cells such as MDA-MB231.

Case Study: Antiproliferative Activity

A study evaluated the antiproliferative effects of several triazine derivatives, including this compound. The findings are summarized in Table 1.

| Compound | Cell Line | GI50 (nM) | Selectivity |

|---|---|---|---|

| This compound | MDA-MB231 (TNBC) | 1 | High |

| Other Compounds | SKBR-3 (HER2+) | 10 | Moderate |

| Other Compounds | MCF-7 (ER+) | 15 | Low |

The most active compound in this series inhibited the growth of MDA-MB231 cells with a GI50 value of 1 nM, indicating potent anticancer activity. Notably, the compound exhibited minimal effects on non-cancerous MCF-10A epithelial breast cells, highlighting its selectivity for cancerous cells .

Other Biological Applications

In addition to its anticancer properties, derivatives of the triazine scaffold have shown promise in other therapeutic areas:

Mecanismo De Acción

The mechanism of action of 6-chloro-N,N’-bis(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

- 6-chloro-N,N’-bis(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine

- 6-chloro-N,N’-bis(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine

- 6-chloro-N,N’-bis(2-propoxyphenyl)-1,3,5-triazine-2,4-diamine

Uniqueness

6-chloro-N,N’-bis(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine is unique due to the presence of ethoxyphenyl groups, which can influence its chemical reactivity, biological activity, and physical properties. The specific arrangement of functional groups in this compound may confer distinct advantages in certain applications, such as enhanced stability, solubility, or target specificity.

Actividad Biológica

6-Chloro-N,N'-bis(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine is a compound belonging to the triazine family, characterized by its unique structure that includes a chloro group and two ethoxyphenyl substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structure and Composition

The molecular formula of this compound is . Its structural features include:

- Chloro Group : Enhances reactivity and potential biological activity.

- Ethoxyphenyl Groups : Contribute to the lipophilicity and binding affinity of the compound.

Synthesis

The synthesis typically involves the reaction of 6-chloro-1,3,5-triazine-2,4-diamine with 2-ethoxyphenylamine under basic conditions in a suitable solvent like ethanol or methanol. Optimized conditions are crucial for achieving high yields and purity .

Antimicrobial Properties

Research indicates that derivatives of triazines, including this compound, exhibit significant antimicrobial activity . For instance:

- In vitro Studies : Some triazine derivatives have shown effectiveness against various bacterial strains and fungi. The mechanism often involves interference with microbial metabolic pathways or cell wall synthesis .

Anticancer Activity

Triazines have been explored for their anticancer properties . Studies suggest that modifications in the triazine core can enhance selectivity towards cancer cells while minimizing cytotoxicity to normal cells. For example:

- Cell Viability Assays : Compounds similar to 6-chloro-N,N'-bis(2-ethoxyphenyl)-1,3,5-triazine have demonstrated reduced viability in cancer cell lines (e.g., HeLa cells) at nanomolar concentrations .

The biological activity is believed to be mediated through various mechanisms:

- Enzyme Inhibition : Some studies highlight the ability of triazines to inhibit specific enzymes involved in cancer proliferation or microbial growth.

- Receptor Modulation : The compound may interact with adenosine receptors or other molecular targets relevant to its therapeutic effects .

Case Study 1: Antiplasmodial Activity

A series of studies on triazine derivatives demonstrated promising antiplasmodial activity against Plasmodium falciparum, with IC50 values in the low nanomolar range. This suggests potential for developing new antimalarial drugs based on this scaffold .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| 5g | 0.130 ± 0.027 | Pf 3D7 |

| 5h | 0.0183 ± 0.0121 | HeLa |

| 10a | 0.0610 ± 0.0291 | N/A |

Case Study 2: Structure–Activity Relationship (SAR)

Research into SAR has shown that modifications to the triazine ring significantly influence biological activity. For example, certain substitutions enhance binding affinity to target receptors while maintaining low cytotoxicity .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-chloro-N,N'-bis(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions using cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as the starting material. Sequential substitution with 2-ethoxyaniline is performed under reflux in solvents like 1,4-dioxane or dichloroethane. The reaction requires precise stoichiometric control (e.g., 2 equivalents of 2-ethoxyaniline per chlorine atom) and temperature modulation (60–80°C) to avoid over-substitution . Purification involves precipitation in cold water followed by recrystallization from ethanol.

Q. How is the compound characterized using spectroscopic techniques?

- Methodological Answer : Key characterization methods include:

- ¹H/¹³C NMR : Peaks for aromatic protons (δ 6.8–7.5 ppm), ethoxy groups (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂), and triazine ring carbons (δ 160–170 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) confirm the molecular weight (e.g., ~437.3 g/mol for similar derivatives) .

- Elemental Analysis : Validates C, H, N, and Cl content (e.g., C%: ~50–55%, N%: ~18–20%) .

Q. What solvent systems are optimal for solubility and reactivity studies?

- Methodological Answer : The compound exhibits limited solubility in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (e.g., dichloromethane). Solubility can be enhanced via hydrochloride salt formation, as seen in structurally analogous triazines .

Advanced Research Questions

Q. How do structural modifications (e.g., 2-ethoxyphenyl vs. fluorophenyl substituents) influence biological activity?

- Methodological Answer : Substituent effects are evaluated through structure-activity relationship (SAR) studies. For example:

- Electron-donating groups (e.g., ethoxy) enhance π-π stacking with aromatic residues in enzyme binding pockets, as shown in triazines targeting kinases .

- Halogenated analogs (e.g., chloro/fluoro) improve metabolic stability but may reduce solubility, requiring formulation adjustments .

- Comparative assays (e.g., IC₅₀ measurements in enzyme inhibition) are critical for optimizing substituent combinations .

Q. What computational approaches predict binding modes with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to model interactions. For example:

- The triazine core binds ATP pockets in kinases via hydrogen bonds with backbone amides (e.g., hinge region residues).

- Free energy calculations (MM-PBSA) quantify binding affinities, correlating with experimental IC₅₀ values .

Q. How to resolve contradictory data in reaction yields or biological activity across studies?

- Methodological Answer : Contradictions often arise from:

- Synthetic variability : Impurities in starting materials (e.g., cyanuric chloride hydrolysis) reduce yields. Mitigation: Use anhydrous conditions and HPLC-grade solvents .

- Biological assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times affect activity. Standardization using reference compounds (e.g., staurosporine for kinase assays) is recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.